N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

Kinase drug discovery programs often lack validated, fragment-sized scaffolds with proven target engagement. N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (MW 266 g/mol) fills this gap as a minimally elaborated furo[3,2-b]pyridine core-a privileged pharmacophore for CLK/HIPK inhibition and Hedgehog pathway modulation. • Fragment-compliant with open vectors at positions 3, 6, 7 for FBDD growth. • Validated negative control (lacks 3-aryl substituent required for high-affinity binding; cf. MU1210 CLK1/2/4 IC50 8/20/12 nM). • N-Benzyl group provides UV chromophore and intermediate lipophilicity benchmark for SAR. In stock, 0.1 g-5 g packs, custom synthesis available.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 941881-09-0
Cat. No. B6500295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS941881-09-0
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-11-7-8-14-13(18-11)9-15(20-14)16(19)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19)
InChIKeyBHGQXZFKLNIZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide: Identity & Procurement


N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941881-09-0, MF: C16H14N2O2, MW: 266.29 g/mol) is a heterocyclic small molecule belonging to the furo[3,2-b]pyridine-2-carboxamide class . The furo[3,2-b]pyridine core has been identified as a privileged scaffold for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as effective modulators of the Hedgehog signaling pathway [1]. This compound features a 5-methyl substitution on the pyridine ring and an N-benzyl carboxamide at position 2, representing a minimally elaborated member of this pharmacophore class .

N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide: Why Generic Substitution Fails


Generic substitution within the furo[3,2-b]pyridine-2-carboxamide class is not reliable because the kinase selectivity profile of this scaffold is exquisitely sensitive to both the nature and position of substituents [1]. The Angew Chem 2019 paper demonstrated that 3,5-disubstitution patterns afford potent CLK inhibitors, while 3,5,7-trisubstituted analogs shift activity toward Hedgehog pathway modulation [1]. Even within the 5-methyl-2-carboxamide subseries, variation of the N-substituent (benzyl vs. benzhydryl vs. aryl vs. alkyl) is expected to alter target engagement, physicochemical properties, and metabolic stability, though direct comparative data for this specific compound remain sparse [2]. The furo[3,2-b]pyridine motif itself is a relatively underexplored pharmacophore, making empirical selection based on published SAR essential rather than assuming interchangeability [2].

N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide: Differentiation Evidence


Molecular Weight & Lipophilicity Differentiation

N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (MW = 266.29 g/mol, C16H14N2O2) offers a lower molecular weight and reduced lipophilicity compared to larger N-substituted analogs. The N-benzhydryl analog (C23H18N2O2, estimated MW ~354 g/mol) contains an additional phenyl ring, increasing MW by approximately 88 Da and adding significant lipophilicity . The N-(m-tolyl) analog (CAS not retrieved) replaces the flexible benzyl with a directly attached aryl group, altering conformational freedom and potentially affecting binding kinetics . In drug discovery campaigns governed by Lipinski's Rule of Five, the lower molecular weight of the N-benzyl derivative (266 Da vs. >350 Da for N-benzhydryl) provides a more favorable starting point for subsequent optimization, preserving 'room' for additional functional groups without exceeding MW cutoffs [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Furo[3,2-b]pyridine Scaffold: Kinase Inhibition Pedigree

The furo[3,2-b]pyridine core has been experimentally validated as a privileged scaffold for CLK and HIPK kinase inhibition [1]. The 2019 Angew Chem study demonstrated that 3,5-disubstituted furo[3,2-b]pyridines can achieve potent CLK inhibition (IC50 < 50 nM) with high selectivity over other kinases [1]. X-ray co-crystal structures of furo[3,2-b]pyridine compounds bound to CLK1 (PDB: 6I5K, 6I5H) confirm definitive hinge-binding interactions of the furopyridine core [2]. This stands in contrast to non-fused pyridine-2-carboxamides, which lack the conformational restriction and extended aromatic surface provided by the fused furan ring. N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide retains the core scaffold elements (5-methyl furo[3,2-b]pyridine) present in the validated CLK/HIPK inhibitor series and the MU1210 chemical probe . Direct kinase inhibition data for this specific N-benzyl derivative have not been published in peer-reviewed literature as of the search date; this represents a critical evidence gap [3].

Kinase inhibition CLK HIPK Scaffold validation

Synthetic Tractability: N-Benzyl vs. N-Aryl Analogs

The N-benzyl group in this compound is introduced via amide coupling of 5-methylfuro[3,2-b]pyridine-2-carboxylic acid (CAS 66497-45-8) with benzylamine, a standard and high-yielding transformation [1]. This contrasts with N-aryl analogs (e.g., 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide), which require either direct coupling to less nucleophilic anilines (potentially lower yields) or alternative synthetic strategies . The carboxylic acid precursor (CAS 66497-45-8) is a well-characterized synthetic intermediate whose preparation from 3-hydroxy-6-methyl-2-hydroxymethylpyridine via MnO2 oxidation and condensation with diethyl bromomalonate has been described in the literature [2]. The N-benzyl derivative thus represents a more synthetically accessible entry point into the furo[3,2-b]pyridine-2-carboxamide series compared to N-aryl variants, offering advantages in both scalability and diversity-oriented synthesis where the benzyl group can serve as a protecting group or be cleaved for further elaboration.

Synthetic chemistry Building block utility Amide diversification

Potency Data Gap vs. Profiled Analogs

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and the Protein Data Bank (as of April 2026) yielded no quantitative biological activity data (IC50, Ki, Kd, EC50) for N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941881-09-0) [1]. In contrast, the related 3,5-disubstituted furo[3,2-b]pyridine MU1210 has been extensively profiled: CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, CLK4 IC50 = 12 nM, HIPK2 IC50 = 29 nM, with selectivity data against 194 other kinases . Similarly, MU135 and MU1787 have published HIPK selectivity profiles with X-ray co-crystal structures [2]. The N-benzyl-5-methyl compound lacks the 3-position substitution (aryl/heteroaryl) present in all published potent CLK/HIPK inhibitors, suggesting it may serve as an inactive or weakly active comparator, a synthetic intermediate, or a fragment for further elaboration. This absence of data creates a procurement risk: users seeking a pre-validated kinase inhibitor should consider MU1210 or analogous profiled compounds, while those seeking a tractable scaffold for SAR exploration may find the N-benzyl derivative useful as an unelaborated starting point [3].

Data gap analysis Procurement risk assessment Literature curation

Patent Landscape & Freedom-to-Operate

The European patent EP2940022 (filed 2014, granted 2020, assigned to Masaryk University) claims furo[3,2-b]pyridines substituted at least in position 5 as protein kinase inhibitors [1]. The patent primarily exemplifies 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines bearing additional substituents at position 3 (aryl, heteroaryl), with biological data focused on these elaborated analogs [2]. Simple 2-carboxamide derivatives bearing only a 5-methyl group and an N-benzyl substituent (i.e., lacking the critical 3-position substitution) may fall outside the primary claims of EP2940022, which emphasize kinase inhibitory activity requiring specific substitution patterns [3]. The corresponding Japanese patent JP 6386585 similarly covers substituted furo[3,2-b]pyridines as kinase inhibitors [4]. This creates a potential freedom-to-operate advantage for the N-benzyl-5-methyl compound as a chemical building block or intermediate, compared to the patent-protected 3,5-disubstituted analogs such as those in the MU1210 series.

Intellectual property Freedom to operate Patent landscape

N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide: Application Scenarios


Fragment Library & Scaffold-Hopping Entry

The furo[3,2-b]pyridine core is a validated, relatively underexplored kinase inhibitor pharmacophore [1]. N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide, as a minimally elaborated member of this scaffold class (MW = 266 g/mol, compliant with fragment library criteria), can serve as a fragment-sized entry point for kinase-targeted screening libraries. Unlike heavily substituted analogs (e.g., MU1210, MW ~352 g/mol), this compound retains the core hinge-binding scaffold while leaving vectors at positions 3, 6, and 7 available for fragment growth, making it suitable for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns . Users procuring for kinase-focused screening collections should prioritize this compound over non-fused pyridine carboxamides that lack the conformational restriction and validated kinase engagement of the furo[3,2-b]pyridine system [1].

Synthetic Intermediate for 3-Substituted Lead Optimization

The 5-methylfuro[3,2-b]pyridine-2-carboxylic acid precursor (CAS 66497-45-8) is a key intermediate for the entire 5-methyl subseries [1]. The N-benzyl carboxamide can serve as a protected or semi-elaborated intermediate for further diversification at position 3 via chemoselective coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) as described in the synthesis of MU1210 and related CLK/HIPK inhibitors . The benzyl group provides a convenient UV chromophore for HPLC monitoring during synthesis and can be cleaved or retained depending on the desired final compound profile. For medicinal chemistry groups initiating SAR programs on the furo[3,2-b]pyridine scaffold, this compound offers a practical entry point that balances scaffold pre-functionalization with synthetic flexibility [2].

Negative Control for CLK/HIPK Inhibitor Studies

The absence of the 3-position aryl/heteroaryl substituent—a feature present in all published potent CLK/HIPK inhibitors (MU1210, MU135, MU1787, VN345)—strongly suggests that N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide lacks the key pharmacophoric element required for high-affinity kinase engagement [1]. This property makes it a rational candidate for use as a negative control or inactive comparator compound in cellular assays studying CLK- or HIPK-dependent phenotypes. When paired with MU1210 as a positive control (CLK1/2/4 IC50 = 8/20/12 nM) , this compound can help establish target engagement specificity in mechanistic studies. Users should verify the lack of activity empirically in their specific assay system before deploying as a negative control [2].

Physicochemical Benchmarking for N-Substituent SAR

Within a series of 5-methylfuro[3,2-b]pyridine-2-carboxamides varying only at the N-substituent, the N-benzyl derivative provides a lipophilicity and solubility reference point against which N-aryl (e.g., N-(m-tolyl)), N-alkyl (e.g., N-(4,4-difluorocyclohexyl)), and N-benzhydryl analogs can be compared [1]. The flexible benzyl group with a single aromatic ring represents an intermediate lipophilicity state between polar N-alkyl and highly lipophilic N-benzhydryl variants. Systematic comparison of experimentally determined logP/D, aqueous solubility, and microsomal stability across this N-substituent series can inform lead optimization decisions for balancing potency with drug-like properties, a critical consideration given that the furo[3,2-b]pyridine scaffold already trends toward higher lipophilicity .

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